![molecular formula C7H4ClIN2 B1428231 6-Chloro-5-iodoimidazo[1,2-a]pyridine CAS No. 1414863-99-2](/img/structure/B1428231.png)
6-Chloro-5-iodoimidazo[1,2-a]pyridine
Overview
Description
6-Chloro-5-iodoimidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A recent review highlighted the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are important fused nitrogen-bridged heterocyclic compounds. There are several possibilities of fused bicyclic 5-5, 5-6 and tricyclic 6-5-5, 6-6-5 ring systems containing imidazole moieties with a nitrogen atom at the ring junction .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Scientific Research Applications
Synthesis Techniques and Catalytic Activities
A notable application of 6-Chloro-5-iodoimidazo[1,2-a]pyridine derivatives is their synthesis through various chemical reactions. The compound has been utilized in the development of facile methods for creating structurally similar molecules, showing wide substrate scope and simple operations under metal-free conditions. For instance, the synthesis of 3-iodoimidazo[1,2-a]pyridines involves an I2O5-mediated iodocyclization cascade, highlighting the compound's versatility in chemical reactions (Zhou et al., 2019). Moreover, the chemoselective iodination of imidazo[1,2-a]pyridine derivatives has been explored to understand the chemoselectivity of substitution reactions, further emphasizing the compound's role in synthetic chemistry research (Zhao et al., 2018).
Antiviral Research
The antiviral activity of imidazo[1,2-a]pyridine derivatives has been investigated, particularly their efficacy against human cytomegalovirus (HCMV) and HSV-1. These studies have focused on synthesizing novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides, demonstrating the potential of 6-Chloro-5-iodoimidazo[1,2-a]pyridine derivatives in medicinal chemistry for antiviral drug development (Gudmundsson et al., 2003).
Heterocyclic Compound Synthesis
6-Chloro-5-iodoimidazo[1,2-a]pyridine derivatives are pivotal in the synthesis of heterocyclic compounds, which are crucial in developing new therapeutic agents. The imidazo[1,2-a]pyridine scaffold, recognized for its broad range of applications in medicinal chemistry, has been extensively studied for structural modifications leading to novel heterocyclic compounds with potential as drug-like chemical libraries (Deep et al., 2016).
Novel Synthetic Pathways
Research on 6-Chloro-5-iodoimidazo[1,2-a]pyridine derivatives also includes developing novel synthetic pathways, such as the electrochemical oxidative iodination using NaI as an iodine source. This method provides an efficient route to prepare 3-iodoimidazo[1,2-a]pyridine derivatives, showcasing the compound's utility in innovative synthetic approaches (Park et al., 2020).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of various drugs, suggesting that they interact with a wide range of biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the activity of the compound’s targets, leading to various downstream effects.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-5-iodoimidazo[1,2-a]pyridine is currently unavailable. Its hydrochloride form has a molecular weight of 31494 , which might influence its bioavailability and pharmacokinetics.
Result of Action
Given that imidazo[1,2-a]pyridines are used in the development of various drugs , it can be inferred that they have significant biological effects.
Future Directions
Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . Their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of future research .
properties
IUPAC Name |
6-chloro-5-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJVOEGMYXZVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-iodoimidazo[1,2-a]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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